Salinazid
Overview
Description
Salinazid, also known as salicylaldehyde isonicotinoyl hydrazone, is a chemical compound with the molecular formula C₁₃H₁₁N₃O₂. It is known for its potent antibacterial properties, particularly against Mycobacterium tuberculosis. This compound is a derivative of isoniazid, a well-known antitubercular drug, and is used primarily in scientific research.
Preparation Methods
Salinazid can be synthesized through the reaction of isoniazid with salicylaldehyde in water. The reaction typically involves mixing equimolar amounts of isoniazid and salicylaldehyde in an aqueous medium, followed by heating the mixture to facilitate the reaction. The product is then purified through recrystallization from ethanol .
Chemical Reactions Analysis
Salinazid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Salinazid has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: this compound is studied for its antibacterial properties, particularly against Mycobacterium tuberculosis.
Medicine: Research is ongoing to explore its potential as an antitubercular agent.
Industry: This compound and its derivatives are used in the synthesis of various organic compounds and as intermediates in chemical manufacturing
Mechanism of Action
The mechanism of action of salinazid involves its ability to chelate metal ions, particularly copper ions. This chelation disrupts the metal ion homeostasis within bacterial cells, leading to the generation of reactive oxygen species and subsequent bacterial cell death. This compound targets the bacterial cell wall and inhibits the synthesis of essential components, thereby exerting its antibacterial effects .
Comparison with Similar Compounds
Salinazid is similar to other hydrazone derivatives, such as:
Isoniazid: A well-known antitubercular drug with a similar structure but different functional groups.
Salicylaldehyde isonicotinoyl hydrazone derivatives: These compounds have similar structures but different substituents on the aromatic ring.
This compound is unique due to its specific combination of salicylaldehyde and isonicotinoyl hydrazone, which imparts distinct antibacterial properties and metal chelation abilities .
Properties
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)9-15-16-13(18)10-5-7-14-8-6-10/h1-9,17H,(H,16,18)/b15-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIZUNYMJSPHBH-OQLLNIDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56314764 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
495-84-1 | |
Record name | Salinazid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salinazid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33760 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | SALINAZID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H42W1O4O2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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